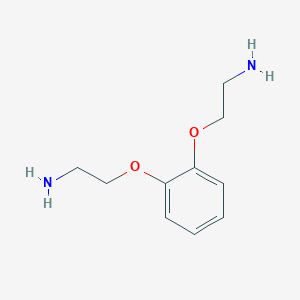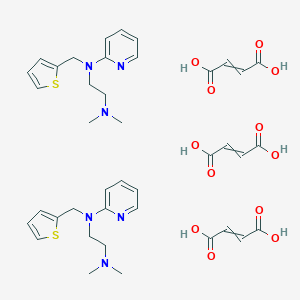
Tetrapropylstannan
Übersicht
Beschreibung
Tetrapropylstannane, also known as Tetrapropylstannane, is a useful research compound. Its molecular formula is C12H28Sn and its molecular weight is 291.1 g/mol. The purity is usually 95%.
The exact mass of the compound Tetrapropylstannane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 78942. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Tetrapropylstannane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetrapropylstannane including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Tetrapropylstannan, auch bekannt als Tetra-n-Propylzinn, ist eine chemische Verbindung mit verschiedenen Anwendungen in der wissenschaftlichen Forschung. Nachfolgend sind einige der einzigartigen Anwendungen in verschiedenen Bereichen aufgeführt:
Synthese chemischer Verbindungen
This compound wird bei der Synthese anderer chemischer Verbindungen wie Dichlor-dipropyl-stannan und Propan-1-sulfinylchlorid bei Raumtemperatur verwendet .
Konservierungsanwendungen
Es findet Verwendung bei der Konservierung von Materialien wie Holz, Textilien, Leder und Papier .
Nanopartikelforschung
Während nicht direkt mit this compound verwandt, haben (Super-)paramagnetische Nanopartikel aufgrund ihrer einstellbaren Größe, Form, Oberflächenchemie und magnetischen Eigenschaften breite Forschungsaufmerksamkeit für eine Vielzahl von Anwendungen auf sich gezogen . Es ist möglich, dass this compound an der Synthese oder Modifikation solcher Nanopartikel beteiligt sein könnte.
Eigenschaften
IUPAC Name |
tetrapropylstannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C3H7.Sn/c4*1-3-2;/h4*1,3H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIQCWAIEHVRCCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[Sn](CCC)(CCC)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70176160 | |
| Record name | Stannane, tetrapropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70176160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2176-98-9 | |
| Record name | Tetrapropylstannane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2176-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Stannane, tetrapropyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002176989 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrapropylstannane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78942 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Stannane, tetrapropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70176160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrapropyltin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.851 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How can the mechanism of electrophilic substitution reactions involving Tetra-n-propyltin be investigated using thermodynamic parameters?
A1: [] Research suggests that analyzing the electrostatic contribution to the free energy of activation (ΔGe°) for the reaction of organotin compounds like Tetra-n-propyltin with electrophiles like mercury(II) chloride can offer insights into the reaction mechanism. Specifically, a high ΔGe° value, indicating significant charge separation in the transition state (δ±), supports an open transition state mechanism (SE2(open)). Studies have shown relatively large δ± values (around 0.55 for Tetra-n-propyltin) during its reaction with mercury(II) chloride, favoring the SE2(open) mechanism over a cyclic one (SE2(cyclic)). []
Q2: What are the implications of understanding the charge separation in the transition state of reactions involving Tetra-n-propyltin?
A2: [] Determining the degree of charge separation (δ±) in the transition state of reactions involving Tetra-n-propyltin provides valuable insight into the reaction pathway. For instance, a high δ± value during the electrophilic substitution with mercury(II) chloride points towards a more ionic and dissociative mechanism like SE2(open). This knowledge can be further applied to predict the reactivity of Tetra-n-propyltin in other similar reactions and help design more efficient synthetic strategies. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




amino]methyl]-3-nitro-4-(phenylmethoxy)benzenemethanol](/img/structure/B129594.png)




![1,3-diethyl-8-[(E)-2-(2-fluorophenyl)ethenyl]-7H-purine-2,6-dione](/img/structure/B129609.png)

![Trisodium (4S)-2-[6-(phosphonatooxy)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylate](/img/structure/B129612.png)
![4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline](/img/structure/B129613.png)


![Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B129620.png)
